molecular formula C7H9ClF3NS B1431827 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride CAS No. 1432679-31-6

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

Cat. No.: B1431827
CAS No.: 1432679-31-6
M. Wt: 231.67 g/mol
InChI Key: SKQJMFOMRXRZBO-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound is classified as a substituted thiophene derivative with a trifluoromethyl (-CF₃) group at the 5-position and an ethylamine moiety at the 2-position of the heterocyclic ring. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Key identifiers include:

Property Value
CAS Number 1432679-31-6
Molecular Formula C₇H₉ClF₃NS
Molecular Weight 231.66 g/mol
IUPAC Name 2-[5-(Trifluoromethyl)thiophen-2-yl]ethanamine hydrochloride
SMILES NCCC1=CC=C(C(F)(F)F)S1.[H]Cl

The thiophene ring adopts a planar conformation due to sp² hybridization, with the sulfur atom contributing one lone pair to the aromatic sextet. The trifluoromethyl group introduces strong electron-withdrawing effects, while the ethylamine side chain provides a basic nitrogen center for potential intermolecular interactions.

Historical Context in Organofluorine Chemistry

The development of trifluoromethylated compounds traces back to Frédéric Swarts' pioneering work in 1898, where antimony trifluoride (SbF₃) was first used to synthesize benzotrifluorides. This halogen-exchange methodology laid the foundation for modern fluorination techniques. The mid-20th century saw advancements in nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF₃), enabling efficient introduction of -CF₃ groups into aromatic systems.

Industrial interest in trifluoromethylthiophenes emerged alongside the recognition of fluorine's ability to modulate pharmacokinetic properties. The compound's synthesis likely employs contemporary methods such as cross-coupling reactions or direct fluorination of pre-functionalized thiophene precursors, reflecting decades of methodological refinement.

Significance in Heterocyclic Chemistry Research

Thiophene derivatives occupy a privileged position in medicinal chemistry due to their:

  • Bioisosteric equivalence to phenyl rings
  • Enhanced π-electron density compared to benzene
  • Capacity for diverse electrophilic substitutions

The incorporation of a trifluoromethyl group amplifies these properties by:

  • Increasing lipophilicity (LogP ≈ 2.8–3.5)
  • Improving metabolic stability against oxidative degradation
  • Modulating electronic effects through strong -I and +R contributions

This compound's ethylamine side chain further enables hydrogen bonding and salt formation, making it a valuable intermediate for designing bioactive molecules. Recent studies highlight thiophene derivatives' roles as kinase inhibitors, antimicrobial agents, and optoelectronic materials.

Overview of Trifluoromethylated Thiophene Derivatives

Comparative analysis reveals distinct structural and functional features among related compounds:

Compound Structural Features Key Properties
5-(Trifluoromethyl)thiophen-2-amine -CF₃ at C5, -NH₂ at C2 Higher polarity (LogP ≈ 1.2)
4-[5-(CF₃)thiophen-2-yl]butan-2-amine Extended alkyl chain (C4) Increased flexibility
1-{5-[4-CF₃phenyl]thiophen-2-yl}ethanamine Biphenyl-thiophene hybrid Enhanced π-conjugation

The target compound distinguishes itself through optimal balance of steric bulk and electronic effects. The ethylamine chain length facilitates membrane permeability without excessive hydrophobicity, while the -CF₃ group's position minimizes steric hindrance during molecular recognition events.

Properties

IUPAC Name

2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6-2-1-5(12-6)3-4-11;/h1-2H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQJMFOMRXRZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Construction and Functionalization

A common approach involves starting from a 2-bromo-5-(trifluoromethyl)thiophene intermediate. This intermediate can be synthesized via halogenation of trifluoromethyl-substituted thiophenes or by direct trifluoromethylation of halogenated thiophenes.

Subsequently, the 2-bromo substituent is subjected to nucleophilic substitution or metal-catalyzed cross-coupling to introduce the ethanamine side chain. For example, palladium-catalyzed amination or lithiation followed by reaction with an appropriate electrophile can be employed.

Copper-Catalyzed Amination via C-H Activation

Recent research demonstrates the use of copper-catalyzed C-H activation methods to functionalize thiophene derivatives directly. In a representative procedure:

  • Copper(II) acetate (Cu(OAc)2) is used as a catalyst.
  • Xantphos ligand enhances the catalytic activity.
  • The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 90 °C).
  • Amines are introduced to the thiophene substrate under nitrogen atmosphere in Schlenk tubes.
  • The reaction proceeds over 8 hours to yield the desired amine-substituted thiophene.

Optimization studies showed that Cu(OAc)2 with Xantphos ligand in DMF at 90 °C gave yields up to 95% for similar amination reactions on thiophene substrates, indicating high efficiency and selectivity of this method (see Table 1 below).

Conversion to Hydrochloride Salt

The free amine obtained from the above synthetic steps is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether. This step improves the compound's stability, crystallinity, and ease of handling.

Optimization Data Summary

The following tables summarize key optimization parameters for the copper-catalyzed amination step relevant to the preparation of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride.

Entry Catalyst Ligand Solvent Temp (°C) Yield (%)
1 Cu(OAc)2 Xantphos DMF 90 95
2 Cu(acac)2 Xantphos DMF 90 Trace
3 CuCl Xantphos DMF 90 Not detected
4 CuOAc Xantphos DMF 90 71
5 Pd(OAc)2 Xantphos DMF 90 Trace

Table 1: Catalyst screening for amination of thiophene derivatives.

Entry Ligand Yield (%)
1 Xantphos 95
2 1,10-Phenanthroline 85
3 DPPF 86
4 PPh3 47
5 No ligand Trace

Table 2: Ligand screening for copper-catalyzed amination.

Entry Solvent Temperature (°C) Yield (%)
1 DMF 90 95
2 THF 90 77
3 1,4-Dioxane 90 53
4 CH3CN 90 64
5 Benzene 90 45

Table 3: Solvent and temperature screening for copper-catalyzed amination.

Summary of Preparation Method

Step Reagents/Conditions Outcome
1 Synthesis of 5-(trifluoromethyl)thiophene precursor Thiophene ring with CF3 group
2 Copper-catalyzed amination with ethanamine moiety (Cu(OAc)2, Xantphos, DMF, 90 °C, 8 h) Introduction of ethanamine side chain
3 Treatment with HCl in ethanol or ether Formation of hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

Medicinal Chemistry

The presence of the trifluoromethyl group in 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride is known to influence pharmacological properties significantly. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity : Studies suggest that thiophene derivatives can possess significant antibacterial properties. For instance, Umesha et al. (2009) demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria with related compounds, indicating a potential for therapeutic applications in infection control .
  • Antitumor Activity : Preliminary investigations into the cytotoxic effects of thiophene derivatives have shown promise in inhibiting tumor cell proliferation. Structure-activity relationship (SAR) studies indicate that modifications can enhance the cytotoxicity against various cancer cell lines, suggesting that this compound could be explored further for anticancer therapies .

Interaction Studies

The compound's binding affinity to various biological targets is an area of active research. The trifluoromethyl group may enhance interactions with receptors or enzymes, potentially improving efficacy compared to non-fluorinated analogs. Understanding these interactions is essential for optimizing therapeutic profiles and pharmacodynamics .

Case Studies and Research Findings

Recent literature highlights several key studies focused on the biological activity of thiophene derivatives:

  • Antimicrobial Studies : A review of related compounds revealed significant antibacterial activity, reinforcing the potential of this compound as an antimicrobial agent .
  • Antitumor Research : Investigations into the structure-activity relationships have shown that modifications in the thiophene ring can optimize cytotoxicity against cancer cell lines, making this compound a candidate for further exploration in anticancer drug development .
  • Inflammatory Response : Studies assessing anti-inflammatory properties indicated that related compounds could reduce pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiophene/Trifluoromethyl Moieties

Compound A : 2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
  • Molecular Formula : C₁₂H₈F₃N₃S
  • Key Differences :
    • Replaces the ethylamine chain with an imidazo[1,2-a]pyridine scaffold.
    • Higher molecular weight (283.27 g/mol vs. 231.66 g/mol) due to the fused bicyclic system.
    • Enhanced aromaticity may improve binding affinity to kinase targets but reduces solubility .
Compound B : 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethan-1-amine Hydrochloride
  • Molecular Formula : C₈H₁₁ClF₃N₃
  • Key Differences: Pyrimidine ring replaces the thiophene, introducing two nitrogen atoms. Molecular weight: 253.64 g/mol .
Compound C : 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine Hydrochloride
  • Molecular Formula : C₁₇H₁₈N₂O·HCl
  • Key Differences :
    • Indole ring substituted with a benzyloxy group instead of thiophene.
    • Higher molecular weight (266.34 g/mol) and increased steric bulk.
    • The indole system may confer fluorescence properties useful in probe design .

Pharmacological Activity Comparisons

Compound Target Activity IC₅₀/EC₅₀ (if available) Key Structural Influence
Target Compound Preclinical CNS modulation N/A Thiophene’s electron-rich system
Schiff Bases () Anticancer (MCF7 breast cancer) 1.28 µg/mL Thiadiazole-thiophene hybrid
Pexidartinib () TGCT therapy (CSF1R inhibition) <10 nM Pyridine-trifluoromethyl scaffold
  • The target compound’s thiophene-CF₃ motif is structurally distinct from pexidartinib’s pyridine-based system but shares the trifluoromethyl group’s role in enhancing target engagement .

Biological Activity

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride is a novel compound characterized by a unique structure that includes a thiophene ring substituted with a trifluoromethyl group and an ethanamine moiety. This compound, with the molecular formula C7H8F3N·HCl and a molecular weight of approximately 201.6 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities and applications.

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of organic compounds, which may influence the biological activity of this compound. Its unique structure suggests potential interactions with various biological targets, although specific mechanisms of action remain largely unexplored.

PropertyValue
Molecular FormulaC7H8F3N·HCl
Molecular Weight201.6 g/mol
CAS Number1432679-31-6
Structure FeaturesThiophene ring, Trifluoromethyl group

Pharmacodynamics

The trifluoromethyl group can significantly affect the compound's interaction with biological receptors or enzymes, potentially enhancing its efficacy compared to non-fluorinated analogs. Interaction studies focusing on binding affinities to various biological targets are crucial for understanding the pharmacodynamics of this compound.

In Vitro Studies

While specific in vitro studies on this compound are scarce, related compounds have shown promising results in various assays. For instance, research on thiophene derivatives has indicated low toxicity levels in hepatocytotoxicity and neurocytotoxicity assays using human cell lines like HepG2 and SH-SY5Y . These findings suggest that compounds within this chemical class may be safe for further development.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into potential biological activities:

Compound NameStructure FeaturesUnique Properties
5-(Trifluoromethyl)thiophen-2-amineThiophene ring with trifluoromethylBasic amine functionality
2-(5-Methylthiophen-2-yl)ethan-1-amineThiophene ring with methyl substitutionLacks fluorine; potentially lower lipophilicity
6-(Trifluoromethyl)benzothiopheneBenzothiophene structureUnique fused ring system
5-Fluoro-thiophen-2-carboxylic acidThiophene with a carboxylic acidAcidic nature may affect solubility and reactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride, and what are their key reaction conditions?

  • Methodological Answer : A common approach involves reductive amination or azide reduction. For example, azide intermediates can be reduced using palladium on carbon (Pd/C) under hydrogen atmosphere, as demonstrated in a similar trifluoromethylthiophene derivative synthesis (88% yield, 14-hour reaction time) . Critical conditions include anhydrous solvents (e.g., THF or CH₂Cl₂/MeOH), controlled temperature (room temperature), and catalyst loading (e.g., 10% Pd/C). Purification often involves filtration through celite and column chromatography.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amine protonation and trifluoromethyl/thiophene ring integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray Crystallography : For resolving structural ambiguities, particularly stereochemistry (if crystalline derivatives are obtainable) .
  • HPLC : To assess purity, especially when biological activity studies require >95% purity.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, which can be quantified via logP measurements. Its impact on reactivity (e.g., resistance to oxidation) should be tested under controlled conditions (e.g., exposure to KMnO₄ or H₂O₂) . Computational tools like DFT can predict electronic effects on the thiophene ring .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts like dehalogenated or dimerized species?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary catalyst type (e.g., Pd/C vs. Raney Ni), solvent polarity, and hydrogen pressure.
  • Byproduct Analysis : Use LC-MS to identify side products; adjust reaction time or stoichiometry to suppress undesired pathways.
  • In Situ Monitoring : Employ techniques like thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress .

Q. What strategies resolve discrepancies in biological activity data, such as inconsistent enzyme inhibition results?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with varying concentrations to confirm IC₅₀ values.
  • Orthogonal Assays : Validate using alternative methods (e.g., fluorescence polarization vs. radiometric assays).
  • Structural Confirmation : Ensure compound integrity via post-assay NMR to rule out degradation .

Q. How can in silico modeling predict the compound’s interaction with dihydroorotate dehydrogenase (DHODH) or other biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses, focusing on the trifluoromethyl-thiophene moiety’s role in hydrophobic interactions.
  • MD Simulations : Validate docking results with molecular dynamics (e.g., 100-ns simulations) to assess binding stability.
  • Experimental Validation : Compare predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What scaling challenges arise during pilot-scale synthesis, and how are they addressed?

  • Methodological Answer :

  • Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temperature).
  • Solvent Selection : Replace low-boiling solvents (e.g., THF) with alternatives like ethanol to simplify distillation.
  • Byproduct Management : Use continuous flow reactors to improve mixing and reduce side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data suggesting multiple tautomeric forms?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at low/high temperatures to stabilize specific tautomers.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated shifts for proposed structures.
  • Crystallization Trials : Attempt to isolate tautomers via solvent screening for X-ray analysis .

Theoretical Framework Integration

Q. How does the compound’s structure align with structure-activity relationship (SAR) models for antiviral agents?

  • Methodological Answer :

  • SAR Library Construction : Synthesize analogs with modified thiophene or amine groups and test against viral targets (e.g., DHODH).
  • Free Energy Calculations : Use MM-GBSA to quantify binding affinity contributions from specific substituents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.